molecular formula C11H19Cl3N6 B1436138 1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride CAS No. 2169997-57-1

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride

Cat. No. B1436138
CAS RN: 2169997-57-1
M. Wt: 341.7 g/mol
InChI Key: HLXZRNNWKUXCTF-UHFFFAOYSA-N
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Description

“1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride” is a chemical compound. It belongs to the class of nitrogen-containing heterocycles . These compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The molecular weight of this compound is 341.67 .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial properties . In addition, structural modifications could be made to increase its bioactivity .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit c-met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.

Mode of Action

It is suggested that similar compounds interact with their targets, such as c-met kinase, and inhibit their activity . This inhibition can lead to changes in cellular processes controlled by these targets.

Result of Action

Similar compounds have shown antiproliferative activities against various cancer cell lines , suggesting that they may inhibit cell growth and division.

properties

IUPAC Name

1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6.3ClH/c1-8-14-15-11-10(13-4-7-17(8)11)16-5-2-9(12)3-6-16;;;/h4,7,9H,2-3,5-6,12H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXZRNNWKUXCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride
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1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride
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1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride
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1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride

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